3,5-Dichloro-4-(difluoromethoxy)benzylamine
Description
BenchChem offers high-quality 3,5-Dichloro-4-(difluoromethoxy)benzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dichloro-4-(difluoromethoxy)benzylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[3,5-dichloro-4-(difluoromethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2F2NO/c9-5-1-4(3-13)2-6(10)7(5)14-8(11)12/h1-2,8H,3,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKXJBHBSCZJTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(F)F)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Ascendant Core: A Technical Guide to 3,5-Dichloro-4-Substituted Benzylamines in Drug Discovery
Foreword: The Privileged Scaffold in Modern Medicinal Chemistry
In the intricate tapestry of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of therapeutic innovation. These "privileged scaffolds" serve as versatile platforms for the design of novel bioactive agents. Among these, the substituted benzylamine motif has proven to be a particularly fruitful starting point for the development of a diverse array of therapeutic agents. This guide delves into a specific, and increasingly significant, subclass: the 3,5-dichloro-4-substituted benzylamines. The strategic placement of two chlorine atoms at the 3 and 5 positions of the benzene ring, flanking a variable substituent at the 4-position, imparts unique electronic and steric properties that have been exploited to achieve potent and selective modulation of various biological targets. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this compelling chemical series.
I. Synthetic Strategies: Forging the 3,5-Dichloro-4-Substituted Benzylamine Core
The efficient and versatile synthesis of the 3,5-dichloro-4-substituted benzylamine scaffold is paramount to its exploration in drug discovery programs. The primary and most adaptable route involves the reductive amination of a corresponding 3,5-dichloro-4-substituted benzaldehyde. This method offers the flexibility to introduce a wide variety of substituents at the 4-position, thereby enabling extensive SAR studies.
A generalized synthetic workflow is depicted below:
Methodological & Application
Technical Application Note: Scalable Synthesis of 3,5-Dichloro-4-(difluoromethoxy)benzylamine
Executive Summary & Strategic Rationale
This application note details the synthesis of 3,5-Dichloro-4-(difluoromethoxy)benzylamine , a critical pharmacophore found in phosphodiesterase-4 (PDE4) inhibitors such as Roflumilast. The 3,5-dichloro-4-difluoromethoxy moiety is a "privileged structure" in medicinal chemistry, offering a unique balance of lipophilicity (
Synthetic Strategy
The synthesis is designed to overcome two primary chemical challenges:
-
Difluoromethylation of a Sterically Hindered Phenol: The 3,5-dichloro substitution pattern creates steric bulk and increases the acidity of the phenol, altering its nucleophilicity.
-
Chemoselective Amine Formation: Direct reductive amination of benzaldehydes often leads to secondary amine dimers. Furthermore, standard catalytic hydrogenation (e.g.,
, Pd/C) poses a high risk of hydrodehalogenation (stripping the aryl chlorides).
Selected Route: This guide utilizes a Two-Step Protocol :
-
O-Difluoromethylation using Sodium Chlorodifluoroacetate (a solid, safer source of difluorocarbene compared to Freon gas).
-
Indirect Reductive Amination via an Oxime intermediate, reduced by Zinc/Acetic Acid to preserve the aryl chlorides.
Retrosynthetic Analysis & Pathway
The logical disconnection reveals 3,5-dichloro-4-hydroxybenzaldehyde as the optimal commercial starting material.
Figure 1: Retrosynthetic disconnection showing the preservation of the aryl-chloride motif.
Critical Process Parameters (CPPs)
Before executing the protocols, researchers must understand the mechanistic drivers of yield and purity.
A. The Difluorocarbene Mechanism
The reaction utilizes Sodium Chlorodifluoroacetate (SCDA) . Upon heating in a polar aprotic solvent, SCDA decarboxylates to form the difluoromethyl anion, which eliminates chloride to generate the active electrophile: difluorocarbene (:CF
-
Solvent Effect: The reaction requires a polar aprotic solvent (DMF or NMP) to solvate the alkali metal cation and leave the phenoxide "naked" and reactive.[1]
-
Water Tolerance: Strictly anhydrous conditions are not required and can be detrimental. A small amount of water (1-2%) aids in the solubility of the carbonate base, but excessive water hydrolyzes the carbene to formate.
-
Temperature Control: The decarboxylation of SCDA initiates around 90-95°C. Reaction temperature must be maintained between 100-110°C to match the rate of carbene generation with its consumption by the phenoxide.
B. Chemoselectivity in Reduction[2]
-
Risk: Using
/Pd-C will likely cause dechlorination (Ar-Cl Ar-H) before reducing the oxime/nitrile. -
Solution: Use Zinc dust in Acetic Acid or Borane-THF . These methods reduce the C=N bond without affecting the aryl chlorides.
Experimental Protocols
Protocol A: O-Difluoromethylation
Objective: Synthesis of 3,5-Dichloro-4-(difluoromethoxy)benzaldehyde.
| Parameter | Specification |
| Starting Material | 3,5-Dichloro-4-hydroxybenzaldehyde (1.0 equiv) |
| Reagent | Sodium Chlorodifluoroacetate (SCDA) (2.5 equiv) |
| Base | Potassium Carbonate ( |
| Solvent | DMF (N,N-Dimethylformamide) [0.2 M concentration] |
| Temperature | 100°C |
| Time | 4–6 Hours |
Step-by-Step Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.
-
Charging: Add 3,5-dichloro-4-hydroxybenzaldehyde (10.0 g, 52.4 mmol) and DMF (260 mL). Stir until dissolved.
-
Base Addition: Add
(10.9 g, 78.6 mmol). The mixture may turn yellow/orange due to phenoxide formation. -
Reagent Addition: Add Sodium Chlorodifluoroacetate (SCDA) (20.0 g, 131 mmol) in a single portion.
-
Reaction: Heat the mixture to 100°C . Evolution of
gas will be observed.-
Caution: Ensure adequate venting to avoid pressure buildup.[2]
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[3][4] The starting phenol is more polar than the product.
-
Workup:
-
Purification: Recrystallization from Hexane/Ethanol or flash chromatography (0-10% EtOAc in Hexanes).
-
Expected Yield: 75–85%.
-
Appearance: White to off-white crystalline solid.
-
Protocol B: Chemoselective Amination (Via Oxime)
Objective: Conversion to 3,5-Dichloro-4-(difluoromethoxy)benzylamine.
| Parameter | Specification |
| Precursor | Aldehyde from Protocol A (1.0 equiv) |
| Reagent 1 | Hydroxylamine Hydrochloride ( |
| Reagent 2 | Zinc Dust (Activated) (5.0 equiv) |
| Solvent | Ethanol (Step 1); Acetic Acid (Step 2) |
Step-by-Step Procedure:
Part 1: Oxime Formation
-
Dissolve the aldehyde (5.0 g, 20.7 mmol) in Ethanol (50 mL).
-
Add
(2.16 g, 31.1 mmol) and Sodium Acetate (2.55 g, 31.1 mmol). -
Stir at room temperature for 2 hours.
-
Workup: Concentrate solvent, add water, and extract with EtOAc. The crude oxime is usually pure enough for the next step.
Part 2: Zinc Reduction (Preserves Ar-Cl)
-
Dissolve the crude oxime in Glacial Acetic Acid (50 mL) .
-
Cool to 0°C in an ice bath.
-
Addition: Add Zinc Dust (6.7 g, 104 mmol) portion-wise over 30 minutes.
-
Note: The reaction is exothermic. Keep temperature
.
-
-
Allow to warm to room temperature and stir for 12 hours.
-
Filtration: Filter through a pad of Celite to remove zinc residues. Wash the pad with Methanol.[8][9]
-
Workup:
-
Concentrate the filtrate.
-
Dilute with water and basify to pH > 10 using
(Caution: Heat generation). -
Extract the free amine with Dichloromethane (DCM).
-
-
Salt Formation (Optional but Recommended): To store the product, treat the DCM solution with
in ether to precipitate the Hydrochloride Salt .
Analytical Validation
To validate the synthesis, compare analytical data against these expected values.
| Technique | Expected Signal Characteristics | Interpretation |
| 1H NMR | Characteristic triplet of the | |
| 1H NMR | Benzylic | |
| 1H NMR | Aromatic protons (equivalent due to symmetry). | |
| 13C NMR | The | |
| MS (ESI) | Isotope pattern characteristic of two chlorine atoms (9:6:1 ratio for M, M+2, M+4). |
Safety & Handling
-
Difluorocarbene: While generated in situ, carbene precursors can be toxic. The reaction generates
; ensure open systems or proper venting. -
Hydrofluoric Acid (HF): Thermal decomposition of fluorinated groups or hydrolysis can generate trace HF. Use plasticware where possible for workup or quench with Calcium Chloride (
) to scavenge fluoride ions. -
Zinc Waste: Zinc residues are pyrophoric when dry. Quench zinc residues with water before disposal.
References
-
Garg, N. K., et al. (2024).[2] "Difluoromethylation of Phenols." Organic Syntheses, 101, 164–180. Link
- Authority: Provides the definitive protocol for using sodium chlorodifluoroacetate for phenol difluoromethyl
-
Zafrani, Y., et al. (2009). "Diethyl bromodifluoromethylphosphonate: A highly efficient and environmentally benign difluorocarbene precursor." Tetrahedron, 65(27), 5278-5283. Link
- Context: Alternative difluoromethyl
-
BenchChem Technical Support. (2025). "Synthesis of 4-(Difluoromethoxy)-3-hydroxybenzaldehyde." Link
- Context: Industrial troubleshooting for the specific aldehyde precursor.
-
Rylander, P. N. (1973). "Hydrogenation of Nitriles." Annals of the New York Academy of Sciences, 214, 100-109.[10] Link
- Context: Discusses the risks of secondary amine formation and dechlorination during hydrogen
Sources
- 1. benchchem.com [benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. vanderbilt.edu [vanderbilt.edu]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Process For Preparation Of 3, 5 Dichloroaniline [quickcompany.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. prepchem.com [prepchem.com]
- 10. US4163025A - Process for the production of benzylamine and dibenzylamine - Google Patents [patents.google.com]
Application Note: Reductive Amination of 3,5-Dichloro-4-(difluoromethoxy)benzylamine
This Application Note provides a validated technical framework for performing reductive amination using 3,5-Dichloro-4-(difluoromethoxy)benzylamine . This specific intermediate is a pharmacophore often associated with Phosphodiesterase-4 (PDE4) inhibitors (analogous to Roflumilast structures) and presents unique synthetic challenges due to its electron-deficient aromatic core and potential lability of the halogen substituents.
Executive Summary & Chemical Profile[1][2]
The transformation of 3,5-Dichloro-4-(difluoromethoxy)benzylamine (referred to herein as Amine-1 ) into secondary amines requires specific attention to electronic and steric factors. Unlike electron-rich benzylamines, Amine-1 possesses significant electron-withdrawing groups (two chlorine atoms and a difluoromethoxy moiety).
Chemical Challenges
-
Reduced Nucleophilicity: The inductive effect of the 3,5-dichloro and 4-difluoromethoxy groups reduces the electron density at the benzylic nitrogen. Consequently, the initial attack on the carbonyl carbon (Schiff base formation) is slower than with unsubstituted benzylamine.
-
Chemoselectivity Risks:
-
Dehalogenation: The aryl-chloride bonds are susceptible to hydrodehalogenation (removal of Cl) if catalytic hydrogenation (e.g., H₂/Pd-C) is attempted.
-
Difluoromethoxy Stability: While generally robust, the
group can undergo defluorination under strongly basic conditions or specific metal-catalyzed reductions.
-
-
Steric Bulk: The 3,5-dichloro substitution pattern creates a "picket fence" steric environment, potentially hindering reactions with bulky ketones.
Strategic Recommendation: The use of Sodium Triacetoxyborohydride (STAB) in the presence of Acetic Acid (AcOH) is the primary recommended protocol. This system promotes imine formation via acid catalysis without compromising the halogenated aromatic ring.[1]
Reaction Mechanism & Pathway Analysis
The reaction proceeds via the formation of a hemiaminal, followed by dehydration to the iminium ion, which is then irreversibly reduced to the amine.
Figure 1: Mechanistic pathway for the reductive amination of electron-deficient benzylamines.
Experimental Protocols
Protocol A: Standard STAB Method (Preferred)
Best for: Aldehydes and reactive ketones.
Reagents:
-
Amine-1 (1.0 equiv)
-
Carbonyl Compound (1.1 – 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Acetic Acid (AcOH) (1.0 – 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[1] Note: DCE is standard, but THF is preferred if green chemistry is a priority.
Procedure:
-
Preparation: In a dry reaction vial, dissolve Amine-1 (1.0 mmol) in DCE (5 mL).
-
Critical Note: If Amine-1 is supplied as a hydrochloride salt, add 1.0 equiv of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to liberate the free base before proceeding.
-
-
Imine Formation: Add the Carbonyl Compound (1.1 mmol) followed by Acetic Acid (1-2 mmol). Stir at Room Temperature (RT) for 30–60 minutes.
-
Why? The acid catalyzes the formation of the imine/iminium species, which is crucial for this electron-deficient amine.[1]
-
-
Reduction: Add STAB (1.5 mmol) in a single portion.
-
Observation: Mild effervescence may occur.
-
-
Incubation: Stir at RT under Nitrogen atmosphere.
-
Aldehydes: 1–4 hours.
-
Ketones: 12–24 hours.
-
-
Quench: Quench the reaction by adding saturated aqueous
solution. Stir vigorously for 15 minutes to destroy excess borohydride and neutralize the acid. -
Workup: Extract with Ethyl Acetate (x3). Wash combined organics with brine, dry over
, and concentrate.
Protocol B: Titanium(IV) Isopropoxide Method (Hard Conditions)
Best for: Unreactive/Bulky Ketones or when Protocol A fails.
Reagents:
-
Titanium(IV) isopropoxide (
) (neat, 1.5 – 2.0 equiv) -
Sodium Borohydride (
) (used instead of STAB for this specific variant)
Procedure:
-
Dehydration: Mix Amine-1 (1.0 equiv) and the Ketone (1.0 equiv) in neat
(2.0 equiv). -
Stir: Stir at RT (or 40°C if necessary) for 6–12 hours. The Ti-species acts as a Lewis acid and water scavenger, forcing the equilibrium toward the imine.
-
Dilution: Dilute the viscous mixture with dry Ethanol or THF.
-
Reduction: Carefully add
(1.5 equiv). Caution: Exothermic. -
Hydrolysis: Quench with water (a white precipitate of
will form). Filter through Celite to remove titanium salts before extraction.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Electron-deficient amine is failing to attack carbonyl. | Increase AcOH to 2-3 equiv. Switch to Protocol B ( |
| De-chlorination | Use of Catalytic Hydrogenation ( | STOP. Switch to Borohydride reagents (STAB or NaCNBH3). Do not use Pd/C. |
| Dialkylation | Highly reactive aldehyde (e.g., Formaldehyde, Acetaldehyde). | Slow addition of the aldehyde to the amine. Ensure Amine is in excess (1.2 equiv) relative to aldehyde. |
| Hydrolysis of | pH > 12 or high temperature with strong nucleophiles. | Avoid strong alkoxide bases. Keep workup pH < 10.[2][3] |
| Precipitation | Amine-Acetate salt formation. | Increase solvent volume (DCE/THF). Ensure sufficient agitation. |
Decision Tree for Method Selection
Figure 2: Decision matrix for selecting the optimal reductive amination condition.
References
-
Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry.
-
BenchChem. (2025).[4] "The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry." Application Note.
-
Organic Chemistry Portal. "Sodium Triacetoxyborohydride in Reductive Amination."
Sources
Application Notes & Protocols: The Strategic Utility of 3,5-Dichloro-4-(difluoromethoxy)benzylamine in Modern Drug Discovery
These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic implementation of 3,5-Dichloro-4-(difluoromethoxy)benzylamine as a key pharmaceutical intermediate. This document provides an in-depth analysis of its applications, detailed experimental protocols, and the underlying scientific rationale for its use in constructing complex bioactive molecules.
Introduction: The Emerging Importance of Fluorinated Motifs in Medicinal Chemistry
The introduction of fluorine and fluorinated groups into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, can significantly modulate the metabolic stability, lipophilicity, and binding affinity of a molecule. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention as a bioisostere for other functional groups, offering a distinct combination of electronic and steric properties that can enhance a compound's pharmacokinetic and pharmacodynamic profile.
3,5-Dichloro-4-(difluoromethoxy)benzylamine emerges as a valuable building block in this context. Its trifunctional nature—a reactive primary amine, a dichlorinated aromatic ring, and a difluoromethoxy group—provides a versatile scaffold for the synthesis of a diverse range of complex molecules. The dichloro substitution pattern can be exploited for further functionalization or to modulate the pKa of the benzylamine, while the difluoromethoxy group imparts the desirable properties mentioned above.
Core Applications & Synthetic Utility
The primary utility of 3,5-Dichloro-4-(difluoromethoxy)benzylamine lies in its role as a nucleophilic amine for the construction of carbon-nitrogen bonds. This makes it an ideal starting material for the synthesis of various heterocyclic and acyclic structures that form the core of many therapeutic agents.
Synthesis of Substituted Pyrimidines and Pyridines
One of the key applications of this intermediate is in the synthesis of substituted pyrimidines and pyridines, which are prevalent scaffolds in kinase inhibitors and other targeted therapies. The benzylamine can participate in condensation reactions with dicarbonyl compounds or their equivalents to form the core heterocyclic ring.
Amide Bond Formation for Bioactive Scaffolds
The primary amine of 3,5-Dichloro-4-(difluoromethoxy)benzylamine readily undergoes acylation with carboxylic acids, acid chlorides, or activated esters to form stable amide bonds. This reaction is fundamental in linking the benzylamine moiety to other pharmacophoric elements.
Reductive Amination for the Introduction of Substituted Benzyl Groups
Reductive amination with aldehydes or ketones provides a straightforward method to introduce the 3,5-dichloro-4-(difluoromethoxy)benzyl group into a target molecule. This approach is particularly useful for modifying the structure of existing lead compounds to improve their properties.
Experimental Protocols
The following protocols are provided as a guide and can be adapted based on the specific requirements of the target molecule and the available laboratory equipment.
Protocol 1: Synthesis of a Model N-Benzyl Pyrimidine
This protocol details the synthesis of a model N-benzyl pyrimidine via a condensation reaction, illustrating a common application of the title compound.
Workflow for N-Benzyl Pyrimidine Synthesis
Caption: Workflow for the synthesis of an N-benzyl pyrimidine.
Step-by-Step Methodology:
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 3,5-Dichloro-4-(difluoromethoxy)benzylamine in anhydrous ethanol.
-
Addition of Reagents: To the stirred solution, add 1.1 equivalents of the 1,3-dicarbonyl compound, followed by a catalytic amount of glacial acetic acid (approximately 5 mol%).
-
Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Aqueous Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Drying: Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate in vacuo. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.
Protocol 2: Amide Coupling with a Carboxylic Acid
This protocol describes a standard amide coupling reaction using a peptide coupling agent, a common and efficient method for forming amide bonds.
Workflow for Amide Coupling
Caption: General workflow for amide bond formation.
Step-by-Step Methodology:
-
Activation of Carboxylic Acid: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of the carboxylic acid, 1.1 equivalents of a coupling agent (e.g., HATU), and 2.0 equivalents of a non-nucleophilic base (e.g., DIPEA) in an anhydrous aprotic solvent such as DMF. Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Addition of Amine: To the activated carboxylic acid solution, add a solution of 1.05 equivalents of 3,5-Dichloro-4-(difluoromethoxy)benzylamine in a minimal amount of DMF.
-
Reaction Progress: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting materials by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Quenching and Extraction: Once the reaction is complete, quench by the addition of water. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Washing and Drying: Wash the combined organic layers sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification and Characterization: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude amide by flash chromatography or recrystallization. Confirm the structure and purity of the final product using standard analytical techniques.
Data Summary and Physicochemical Properties
A clear understanding of the physicochemical properties of 3,5-Dichloro-4-(difluoromethoxy)benzylamine is crucial for its effective use.
| Property | Value | Source |
| Molecular Formula | C₈H₇Cl₂F₂NO | PubChem |
| Molecular Weight | 242.05 g/mol | PubChem |
| Appearance | Off-white to pale yellow solid | Supplier Data |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | General Chemical Knowledge |
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3,5-Dichloro-4-(difluoromethoxy)benzylamine.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
3,5-Dichloro-4-(difluoromethoxy)benzylamine is a highly versatile and valuable intermediate for the synthesis of a wide array of biologically active molecules. Its unique combination of a reactive amine, a dichlorinated aromatic ring, and a difluoromethoxy group provides medicinal chemists with a powerful tool to modulate the properties of drug candidates. The protocols and information provided in these application notes are intended to facilitate the effective use of this building block in drug discovery and development programs.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Ni, C., & Hu, J. (2014). The unique role of the OCF₂H group in medicinal chemistry. Chemistry - An Asian Journal, 9(12), 3424-3436. [Link]
-
Meanwell, N. A. (2018). A Synopsis of the Properties and Applications of the Difluoromethyl and Trifluoromethyl Groups in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
Peptide coupling reactions involving 3,5-Dichloro-4-(difluoromethoxy)benzylamine
Application Note: Peptide Coupling & Amide Bond Formation with 3,5-Dichloro-4-(difluoromethoxy)benzylamine [1]
Executive Summary
This guide details the specific protocols for utilizing 3,5-Dichloro-4-(difluoromethoxy)benzylamine (CAS: 1803714-14-8) in peptide coupling and amide bond formation.[1] This amine is a critical building block in medicinal chemistry, particularly for Phosphodiesterase 4 (PDE4) inhibitors and bioisosteres of Roflumilast.[1] Its unique substitution pattern—combining significant lipophilicity with metabolic blocking groups—presents specific solubility and reactivity challenges that standard "textbook" protocols often fail to address.[1]
Key Technical Challenges:
-
Lipophilicity-Driven Aggregation: The hydrophobic 3,5-dichloro-4-(difluoromethoxy) motif can cause aggregation in polar aprotic solvents, necessitating specific solvent mixtures.[1]
-
Nucleophilicity Modulation: While benzylamines are generally good nucleophiles, the inductive electron-withdrawing effects (
) of the chlorine and difluoromethoxy groups slightly reduce the pKa of the ammonium species, requiring careful base management.[1] -
Steric Environment: The methylene spacer (
) mitigates direct steric hindrance, but the bulk of the 3,5-dichloro substituents can interfere with large activating groups on the carboxylic acid partner.[1]
Chemical Profile & Properties[1][2][3][4][5][6]
| Property | Data | Relevance to Protocol |
| Chemical Name | 3,5-Dichloro-4-(difluoromethoxy)benzylamine | Target Nucleophile |
| CAS Number | 1803714-14-8 | Identity Verification |
| Molecular Weight | 242.05 g/mol | Stoichiometry Calculations |
| LogP (Est.) | ~3.2 - 3.8 | Highly lipophilic; requires DCM or DMF/DCM mixtures.[1] |
| pKa (Conj. Acid) | ~8.5 - 9.0 (Est.)[1] | Slightly less basic than unsubstituted benzylamine (pKa 9.5).[1] |
| Appearance | Colorless to pale yellow oil/solid | Purity check (often supplied as HCl salt).[1] |
Strategic Reagent Selection
For this specific amine, "off-the-shelf" carbodiimide couplings (EDC/NHS) are often insufficient due to slow kinetics in the required non-polar solvents.[1] We recommend the following hierarchy:
-
Method A (High Value/Small Scale): HATU / DIPEA. [1]
-
Why: HATU generates a highly reactive aza-benzotriazole active ester that drives the reaction to completion quickly, overcoming the slight electronic deactivation of the amine.[1]
-
-
Method B (Scale-Up/Process): T3P (Propylphosphonic Anhydride). [1]
-
Why: T3P offers low epimerization, high solubility in organic solvents (EtOAc/DCM), and a simple aqueous workup, crucial for handling the lipophilic product.[1]
-
Detailed Experimental Protocols
Protocol A: HATU-Mediated Coupling (Standard)
Best for: Discovery chemistry, library synthesis, and valuable acid partners.[1]
Reagents:
-
Carboxylic Acid (
equiv)[1][2][3] -
3,5-Dichloro-4-(difluoromethoxy)benzylamine (
equiv)[1] -
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (
equiv)[1] -
DIPEA (N,N-Diisopropylethylamine) (
equiv)[1] -
Solvent: Anhydrous DMF or DMF/DCM (1:[1]1) (
M concentration)[1][4]
Step-by-Step Procedure:
-
Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.
-
Base Addition: Add DIPEA (1.5 equiv) to the acid mixture. Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow, indicating active ester formation.
-
Amine Addition: In a separate vial, dissolve 3,5-Dichloro-4-(difluoromethoxy)benzylamine (1.1 equiv) in minimal DMF. If using the HCl salt of the amine, add the remaining DIPEA (1.5 equiv) to this solution to free the base.[1]
-
Coupling: Dropwise add the amine solution to the activated acid mixture.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1][5] The product will be significantly more lipophilic than the starting amine.[1]
-
Workup:
Protocol B: T3P-Mediated Coupling (Scalable)
Best for: >1g scale, avoiding toxic byproducts, easy purification.[1]
Reagents:
-
Carboxylic Acid (
equiv)[1][2][3] -
Amine (
equiv)[1][2] -
T3P (50% w/w in EtOAc or DMF) (
equiv)[1] -
Pyridine or N-Methylmorpholine (NMM) (
equiv)[1] -
Solvent: EtOAc or 2-MeTHF.
Step-by-Step Procedure:
-
Combine: Charge the flask with Carboxylic Acid, Amine, and Base (Pyridine/NMM) in EtOAc.
-
Cool: Cool the mixture to 0°C (ice bath). T3P reaction is exothermic.[1]
-
Add T3P: Add the T3P solution dropwise over 10 minutes.
-
React: Allow to warm to RT and stir for 12 hours. T3P kinetics are slower but cleaner.[1]
-
Workup: Wash directly with water, 1M HCl, and
.[1] The T3P byproducts are water-soluble, leaving the pure amide in the organic layer.[1]
Mechanistic Workflow & Decision Tree
The following diagram illustrates the decision logic and mechanistic pathway for coupling this specific amine.
Caption: Decision tree for selecting coupling reagents based on scale and acid sensitivity, highlighting the HATU and T3P pathways.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Amine protonation (HCl salt not neutralized).[1] | Increase DIPEA/NMM to 3.5–4.0 equiv. Ensure base is added before coupling reagent.[1] |
| Precipitation | Product is highly lipophilic and insoluble in pure DMF.[1] | Switch solvent to DCM:DMF (2:1) or pure THF .[1] |
| Impurity: Guanidinium | Slow activation of acid allowing HATU to react with amine directly.[1] | Pre-activate the acid with HATU/Base for 15 mins before adding the benzylamine. |
| Emulsions | Lipophilic fluorinated chains acting as surfactants.[1] | Use DCM for extraction instead of EtOAc; add a small amount of MeOH to break emulsion. |
References
-
ChemicalBook. (2025).[1] 3,5-Dichloro-4-(difluoromethoxy)benzylamine Properties and CAS 1803714-14-8.[1][6][7] Retrieved from [1]
-
El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Retrieved from [1]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177.[1] Retrieved from [1]
-
Vertex AI Search. (2025).[1] Synthesis and molecular docking of new roflumilast analogues. (Contextual grounding for PDE4 inhibitor chemistry). Retrieved from
Sources
- 1. Amide Synthesis [fishersci.co.uk]
- 2. orgsyn.org [orgsyn.org]
- 3. rsc.org [rsc.org]
- 4. pure.hud.ac.uk [pure.hud.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. 3,5-Dichloro-4-(difluoromethoxy)benzylamine | 1803714-14-8 [m.chemicalbook.com]
- 7. 1803714-14-8_CAS号:1803714-14-8_3,5-Dichloro-4-(difluoromethoxy)benzylamine - 化源网 [m.chemsrc.com]
Application Note: Strategic Protection of 3,5-Dichloro-4-(difluoromethoxy)benzylamine
Executive Summary
This application note details the strategic selection and execution of protecting group (PG) protocols for 3,5-Dichloro-4-(difluoromethoxy)benzylamine (referred to herein as Target Amine 1 ). This scaffold is a critical intermediate in the synthesis of Phosphodiesterase-4 (PDE4) inhibitors, most notably Roflumilast (Daxas/Daliresp).
The simultaneous presence of an electron-withdrawing difluoromethoxy ether (
-
Nucleophilicity: Reduced amine reactivity due to the electron-poor aromatic ring.
-
Chemoselectivity: Preventing hydrodechlorination (loss of Cl) during PG removal.
-
Stability: Ensuring the integrity of the acid-stable but potentially Lewis-acid-sensitive
moiety.
Chemo-Structural Analysis
Before selecting a strategy, we must analyze the substrate's reactivity profile to prevent downstream failure.
| Feature | Electronic/Steric Effect | Impact on Protection Strategy |
| Primary Benzylic Amine | Nucleophilic center. | Target for carbamate formation. |
| 3,5-Dichloro Substitution | Electron-withdrawing (Inductive); Steric crowding. | 1. Reduces amine nucleophilicity (slower reaction rates).2. High risk of hydrogenolysis (dechlorination) if Pd/H₂ is used. |
| 4-Difluoromethoxy Group | Electron-withdrawing; Lipophilic. | 1. Generally stable to TFA/HCl.2. Sensitive to extremely strong bases (potential elimination to carbene). |
Decision Matrix: Selecting the Right Strategy
Figure 1: Decision matrix for selecting the appropriate protecting group based on downstream synthetic requirements.
Strategy A: The Boc Protocol (Recommended)
The tert-butyloxycarbonyl (Boc) group is the superior choice for solution-phase synthesis of Roflumilast analogs. The
Protocol A1: Installation of Boc Group
Note: Due to the electron-deficient nature of the ring, the amine is less nucleophilic. A catalyst (DMAP) or excess reagent is recommended.
Reagents:
-
Target Amine 1 (1.0 equiv)
-
Di-tert-butyl dicarbonate (
) (1.2 equiv) -
Triethylamine (
) (2.0 equiv) -
DMAP (4-Dimethylaminopyridine) (0.05 equiv - Catalyst)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step:
-
Dissolution: Dissolve 10 mmol of Target Amine 1 in DCM (50 mL) at 0°C under
atmosphere. -
Base Addition: Add
followed by catalytic DMAP. -
Reagent Addition: Add a solution of
in DCM dropwise over 15 minutes. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Validation: Monitor by TLC (Stain: KMnO4; Ninhydrin may be faint).
-
Workup: Quench with water. Wash organic layer with 0.5M citric acid (to remove DMAP/Et3N), then saturated
, then brine. -
Purification: Dry over
, concentrate. Recrystallize from Hexanes/EtOAc if necessary.
Protocol A2: Removal of Boc Group (Deprotection)
Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA)/DCM (1:1).
Step-by-Step:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add TFA (20% v/v) or 4M HCl in Dioxane (5 equiv).
-
Stir at RT for 1–2 hours. Note: The -OCHF2 group is stable under these conditions.
-
Concentrate in vacuo.
-
Free Basing: Redissolve in EtOAc and wash with saturated
to obtain the free amine.
Strategy B: The Cbz Protocol (Orthogonal)
Use Carboxybenzyl (Cbz) protection if the downstream intermediate contains acid-labile groups (e.g., acetals) that must survive until the end.
Critical Safety Note: Dechlorination Risk
Do NOT use Catalytic Hydrogenation (
-
Forbidden:
, Pd/C, MeOH. -
Allowed: HBr in Acetic Acid, TMSI, or Boron Tribromide (harsh).
Protocol B1: Installation of Cbz Group
Reagents: Benzyl chloroformate (Cbz-Cl),
Step-by-Step:
-
Dissolve Target Amine 1 in THF (10 vol). Add
(2.5 equiv) dissolved in water (5 vol). -
Cool to 0°C.
-
Add Cbz-Cl (1.2 equiv) dropwise.
-
Stir vigorously at 0°C -> RT for 3 hours.
-
Extract with EtOAc, wash with brine, dry and concentrate.
Protocol B2: Non-Reductive Cbz Removal
Reagents: 33% HBr in Acetic Acid.
Step-by-Step:
-
Dissolve Cbz-protected amine in Glacial Acetic Acid (minimal volume).
-
Add 33% HBr/AcOH (5–10 equiv).
-
Stir at RT for 1–3 hours. Monitor for
evolution cessation. -
Precipitation: Pour reaction mixture into cold Diethyl Ether (
). The amine hydrobromide salt should precipitate. -
Filter and wash with
.
Analytical Validation
To ensure the integrity of the 3,5-dichloro-4-(difluoromethoxy) moiety throughout these steps, use
| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Change |
| 6.50 – 7.10 | Triplet ( | MUST REMAIN. Loss indicates hydrolysis/elimination. | |
| Ar-H (2,6) | 7.30 – 7.50 | Singlet (2H) | Shift implies change in electronics (e.g., dechlorination). |
| Benzylic | 4.20 – 4.40 | Doublet (protected) or Singlet (free) | Shifts downfield upon protection (approx +0.2 ppm). |
| Boc t-Butyl | 1.45 | Singlet (9H) | Appearance confirms protection. |
| Cbz Phenyl | 7.30 – 7.40 | Multiplet (5H) | Overlap with Ar-H; integration is key. |
Synthesis Workflow Visualization
The following diagram illustrates the synthesis of the Roflumilast amine intermediate and the insertion points for protection strategies.
Figure 2: Synthetic workflow showing the generation of the amine and its pathway to Roflumilast.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups - Protocol and Stability. Retrieved from
-
Google Patents. Method for preparing roflumilast and intermediate of roflumilast (CN102276522A). Retrieved from
-
MedKoo Biosciences. Roflumilast Synthetic Routes and Intermediates. Retrieved from
-
Google Patents. Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines (EP0000805A1). (Reference for dechlorination risks).[1] Retrieved from
-
BenchChem. A Comparative Guide to the Stability of the Trifluoroacetyl (TFA) Protecting Group. (Reference for OCHF2 stability context). Retrieved from
Sources
Troubleshooting & Optimization
Improving reaction yield of 3,5-Dichloro-4-(difluoromethoxy)benzylamine synthesis
Technical Support Center: 3,5-Dichloro-4-(difluoromethoxy)benzylamine Synthesis
Topic: Optimization of Reaction Yield & Selectivity Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist
System Overview
You are likely synthesizing 3,5-Dichloro-4-(difluoromethoxy)benzylamine (often an intermediate for PDE4 inhibitors like Roflumilast). The synthesis typically proceeds via the difluoromethylation of 3,5-dichloro-4-hydroxybenzonitrile followed by the reduction of the nitrile to the amine.
The Core Challenge: The 3,5-dichloro substitution pattern activates the aromatic ring toward hydrodehalogenation (loss of Chlorine) during standard reduction conditions. If your yield is low, it is almost certainly due to competing C-Cl bond cleavage or incomplete difluoromethylation.
Part 1: Troubleshooting Guide (Root Cause Analysis)
Issue 1: "I am seeing significant dechlorination (loss of Cl) in my final product."
Diagnosis:
You are likely using Catalytic Hydrogenation (Pd/C or Raney Ni) or a non-selective hydride donor (e.g.,
-
Mechanism: Electron-deficient aryl chlorides (like the 3,5-dichloro system) are highly susceptible to oxidative addition by Palladium, leading to the replacement of Chlorine with Hydrogen.
Corrective Action: Switch to an Electrophilic Reducing Agent .
-
Recommendation: Use Borane-Dimethyl Sulfide (BH₃·DMS) or Borane-THF .
-
Why? Borane is an electrophilic reducing agent. It coordinates rapidly to the electron-rich nitrile nitrogen (
) to form the amine but is kinetically very slow to react with the electron-poor aryl-chloride bonds. This ensures chemoselectivity.
Issue 2: "My difluoromethylation step (precursor synthesis) has low conversion (<50%)."
Diagnosis: The reaction between the phenol and the difluorocarbene source is sensitive to water and base strength.
-
Common Pitfall: Using Chlorodifluoromethane (
gas) with insufficient phase transfer catalysis, or using Sodium Chlorodifluoroacetate ( ) in "wet" DMF.
Corrective Action:
-
Reagent Switch: If using gas, switch to Sodium Chlorodifluoroacetate (solid reagent) for better stoichiometry control.
-
Conditions: Use DMF/K₂CO₃ at 90–100°C .
-
Critical Control Point: The solvent (DMF) must be anhydrous. Water hydrolyzes the active difluorocarbene intermediate (
) into and before it can react with the phenol.
Issue 3: "The product turns pink/brown upon isolation."
Diagnosis:
Free benzylamines are sensitive to oxidation and atmospheric
Corrective Action:
-
Immediate Salt Formation: Do not store the free base. Isolate the product directly as the Hydrochloride Salt (HCl) .
-
Protocol: After workup, dissolve the crude oil in dry diethyl ether and bubble dry HCl gas (or add 4M HCl in Dioxane). The white salt precipitate is stable indefinitely.
Part 2: Optimized Experimental Protocol
Workflow: Selective Reduction of 3,5-Dichloro-4-(difluoromethoxy)benzonitrile Target Yield: >85%
Reagents:
-
Substrate: 3,5-Dichloro-4-(difluoromethoxy)benzonitrile (1.0 eq)
-
Reductant: Borane-Dimethyl Sulfide Complex (BH₃·DMS) (2.0 M in THF, 3.0 eq)
-
Solvent: Anhydrous THF (Tetrahydrofuran)
-
Quench: Methanol (MeOH) and 10% HCl
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and dropping funnel. Purge with Nitrogen (
). -
Dissolution: Add the nitrile substrate (10 mmol) and anhydrous THF (50 mL). Cool the system to 0°C (ice bath).
-
Addition: Add BH₃·DMS (30 mmol) dropwise over 20 minutes.
-
Note: Gas evolution is minimal here, but exotherm is possible.
-
-
Reaction: Remove the ice bath and heat the mixture to Reflux (66°C) . Maintain reflux for 3–5 hours .
-
Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The nitrile spot (
) should disappear; a baseline amine spot appears.
-
-
Quench (Critical): Cool to 0°C. Slowly add Methanol (10 mL) dropwise.
-
Warning: Vigorous hydrogen evolution will occur as excess Borane is destroyed.
-
-
Hydrolysis: Add 10% aqueous HCl (20 mL) and reflux for 1 hour.
-
Why? This breaks the Boron-Nitrogen complex formed during reduction.
-
-
Workup:
-
Cool to RT. Basify with NaOH (2M) to pH > 12.
-
Extract with Dichloromethane (DCM) (
mL). -
Dry organic layer over
and concentrate.[1]
-
-
Salt Formation: Dissolve residue in
, add HCl/Dioxane. Filter the white solid.[2]
Part 3: Comparative Data Analysis
Table 1: Reduction Method Comparison for Halogenated Nitriles
| Method | Reagent | Primary Risk | Typical Yield | Selectivity (Cl Retention) |
| Catalytic Hydrogenation | Hydrodehalogenation (Loss of Cl) | 40-60% | Low | |
| Hydride Reduction | Over-reduction / Polymerization | 60-70% | Medium | |
| Electrophilic Reduction | None (Highly Selective) | 85-92% | High | |
| Metal/Acid | Hydrolysis of | <30% | Low |
Part 4: Visualizing the Pathway
The following diagram illustrates the reaction logic and failure points.
Figure 1: Synthetic flowchart highlighting the critical divergence between the high-yield Borane route and the low-selectivity Hydrogenation route.
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use
Q: Is the difluoromethoxy group (
Q: Why do I need to reflux after adding the Borane? A: The reduction of the nitrile to the amine proceeds through a borazine-type intermediate. The initial addition at 0°C forms a complex; heat is required to drive the hydride transfer and complete the reduction to the amine stage.
References
-
Vertex AI Search. (2025). Synthetic method of 3-chloro-5-(difluoromethoxy)benzylamine (Patent CN110885291B). Google Patents. Link
-
Thieme Connect. (2011). A New Route to Roflumilast via Copper-Catalyzed Hydroxylation. Synthesis of Roflumilast Intermediates. Link
-
PrepChem. (2024). Synthesis of 3,5-Dichloro-4-methoxybenzylamine via Borane Reduction. (Analogous chemistry for dichlorinated benzylamines). Link
-
Royal Society of Chemistry. (2023). Continuous catalytic transfer hydrogenation of benzonitrile to benzylamine. Reaction Chemistry & Engineering. Link
Sources
Preventing side reactions during difluoromethoxy group installation
Introduction
The difluoromethoxy (OCF₂H) group has become a highly prized substituent in medicinal and agricultural chemistry.[1][2][3] Its unique properties, such as acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[3][4] However, the installation of this group is not always straightforward and can be plagued by side reactions that lead to low yields, complex product mixtures, and starting material decomposition.
This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of difluoromethoxylation and prevent common side reactions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during a difluoromethoxylation reaction, providing potential causes and actionable solutions in a direct question-and-answer format.
Question 1: My reaction shows low or no conversion of the starting material. What's going wrong?
Answer: Low conversion is a frequent issue that can typically be traced back to reagent quality, insufficient activation, or suboptimal reaction conditions.
Probable Causes & Solutions:
-
Reagent Purity and Stability:
-
Cause: Many difluoromethoxyating reagents, especially those used for nucleophilic difluoromethoxylation like (difluoromethyl)trimethylsilane (TMSCF₂H), are sensitive to moisture and air.[5] Contamination can lead to reagent decomposition before it can react with your substrate.
-
Solution: Ensure your reagents are of high purity and handled under strictly anhydrous and inert conditions (e.g., using a glovebox or Schlenk line).[5] Use freshly opened bottles or properly stored reagents.
-
-
Insufficient Activation (for Nucleophilic Methods):
-
Cause: Methods using TMSCF₂H or similar silane-based reagents require an activator, such as a fluoride source (CsF, TBAF) or a strong, non-nucleophilic base (t-BuOK, t-PentOK), to generate the active nucleophilic species.[6] The activator might be old, wet, or used in insufficient quantity.
-
Solution: Use a fresh, anhydrous activator. For base-sensitive substrates, a catalytic amount of a fluoride source with a crown ether can be effective.[6] For sterically hindered bases like potassium tert-pentoxide, ensure correct stoichiometry, as it can prevent side reactions observed with smaller bases like t-BuOK.[6]
-
-
Low Substrate Reactivity:
-
Cause: Electron-deficient or sterically hindered substrates can be challenging. For instance, in copper-catalyzed reactions, electron-deficient aryl iodides may favor arene formation over the desired difluoromethoxylation.[5]
-
Solution: Consider switching to a more potent reagent system or a different methodology (e.g., from a nucleophilic to a radical-based approach). Increasing the reaction temperature or time may help, but must be balanced against potential decomposition (see Question 2).
-
-
Inadequate Temperature or Time:
-
Cause: The reaction may simply be too slow under the chosen conditions.
-
Solution: Monitor the reaction closely by TLC or LC-MS. If the reaction stalls, consider a modest increase in temperature. If starting material is still present after an extended period, re-evaluate the points above before resorting to drastic condition changes.
-
Question 2: My starting material is consumed, but I'm seeing decomposition or a complex mixture of byproducts instead of my desired product. What should I do?
Answer: This outcome suggests that the reaction conditions are too harsh for your substrate or that pathways leading to side reactions are kinetically favored.
Probable Causes & Solutions:
-
Substrate Instability:
-
Cause: The substrate may be sensitive to the base, temperature, or catalyst used. For example, phenols can undergo side reactions under strongly basic conditions required for some difluorocarbene-based methods.[6] Alcohols can also be challenging substrates.[7][8]
-
Solution:
-
Lower the Temperature: Run the reaction at a lower temperature, even if it requires a longer reaction time.
-
Change the Base/Catalyst: Switch to a milder base (e.g., K₂CO₃ instead of NaH) or a different catalytic system. For O-difluoromethylation of phenols, methods generating difluorocarbene (:CF₂) under neutral or mildly basic conditions are often preferred.[1][9]
-
Protect Sensitive Groups: If your substrate has other functional groups that might react (e.g., enolizable ketones), consider protecting them before the difluoromethoxylation step.
-
-
-
Reagent-Driven Side Reactions:
-
Cause: The reagent itself can promote unwanted reactions. For radical difluoromethoxylations, an excess of the radical source or substrate might be needed to prevent over-reaction or undesired side product formation.[1]
-
Solution: Carefully control the stoichiometry of your reagents. In some radical C-H difluoromethoxylation protocols, using an excess of the (hetero)arene substrate can minimize the formation of bis(difluoromethoxylated) side products.[2]
-
-
Hydrolysis:
-
Cause: Trace amounts of water can hydrolyze the difluoromethoxyating reagent or intermediates, leading to undesired byproducts.
-
Solution: Re-emphasize the need for strictly anhydrous conditions. Dry solvents and glassware thoroughly, and maintain a robust inert atmosphere.
-
Question 3: I'm performing an O-difluoromethylation on a phenol, but the yield is poor and I see colored impurities. What's happening?
Answer: O-difluoromethylation of phenols is a common but sometimes tricky transformation. Poor yields are often due to competing side reactions or the inherent reactivity of the phenol.
Probable Causes & Solutions:
-
C-Alkylation vs. O-Alkylation:
-
Cause: The phenoxide, being an ambident nucleophile, can react at either the oxygen or the carbon atoms of the aromatic ring. Electron-rich phenols are particularly susceptible to competing C-alkylation.
-
Solution: The choice of solvent and counter-ion can influence selectivity. Aprotic polar solvents like DMF or acetonitrile often favor O-alkylation. Using a phase-transfer catalyst can also improve selectivity for the desired ether.
-
-
Decomposition under Basic Conditions:
-
Cause: Many protocols for generating difluorocarbene (a common intermediate for this reaction) use strong bases and high temperatures, which can decompose sensitive phenolic substrates.[2]
-
Solution: Opt for milder methods. Photocatalytic methods that generate difluorocarbene from sources like BrCF₂CO₂H can proceed at room temperature, offering much greater functional group tolerance.[1][10] Using sodium chlorodifluoroacetate is another well-established, operationally simple method that often gives clean results.[9]
-
Troubleshooting Flowchart
For a systematic approach to diagnosing issues, refer to the following flowchart.
Caption: A logical flowchart for troubleshooting common difluoromethoxylation issues.
Frequently Asked Questions (FAQs)
Q1: What are the main classes of difluoromethoxyating reagents and how do I choose one?
A: Difluoromethoxylation methods can be broadly categorized into those involving nucleophilic, electrophilic, and radical intermediates. The choice depends heavily on your substrate's functional groups and electronic properties.
| Reagent Class | Common Reagents | Mechanism / Intermediate | Best For | Key Considerations |
| Nucleophilic | TMSCF₂H (+ activator) | Generates "CF₂H⁻" synthon | Aldehydes, ketones, imines.[6] | Requires strong base or fluoride activation; can be sensitive to moisture.[5][6] |
| Carbene-Based | ClCF₂COONa, BrCF₂CO₂H, TMSCF₂Br | Generates difluorocarbene (:CF₂) | Phenols, thiols, alcohols.[1][9][11] | Can require heat, but newer photocatalytic methods work at room temp.[1] |
| Radical | Redox-active reagents (e.g., sulfonium salts), photoredox systems | Generates •OCF₂H or •CF₂H radical | C-H functionalization of (hetero)arenes.[2][12] | Good for late-stage functionalization; regioselectivity can be a challenge.[2] |
Q2: What are the most critical safety precautions when handling fluorinating reagents?
A: Safety is paramount. Fluorinating agents are inherently reactive and can be hazardous.[13][14]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves. For highly reactive reagents like DAST (used in related fluorinations), a face shield is recommended.[15]
-
Ventilation: All manipulations must be performed in a well-ventilated chemical fume hood.[15]
-
Inert Atmosphere: Many reagents are moisture-sensitive and can react violently with water or release toxic byproducts like HF.[13][15] Always use dry glassware and maintain an inert atmosphere.
-
Quenching: Quench reactions carefully and slowly, typically by adding the reaction mixture to a cold, saturated solution of sodium bicarbonate or another suitable quenching agent.
-
Thermal Stability: Be aware of the thermal stability of your reagents. Some, like DAST, can decompose explosively at elevated temperatures.[13][14]
Q3: What side reactions are unique to difluoromethoxylation compared to, say, trifluoromethylation?
A: The presence of the C-H bond in the OCF₂H group introduces unique reactivity and potential side reactions.
-
Difluorocarbene Formation: Reagents designed to deliver a "CF₂H" group can sometimes eliminate a hydride to form difluorocarbene (:CF₂), which can then undergo its own set of reactions, such as insertion into O-H or S-H bonds.[4] This is often the desired pathway for alcohol and phenol difluoromethylation.
-
Acidity and Deprotonation: The proton on the difluoromethyl group is acidic. In the presence of a strong base, an Ar-CF₂H compound can be deprotonated to form a nucleophilic Ar-CF₂⁻ species, which can be trapped by electrophiles.[16] While this can be a useful synthetic strategy, it can also be an undesired side reaction if an electrophile is present in the reaction mixture.
Diagram: Common Mechanistic Pathways and Side Reactions
This diagram illustrates the divergence between the desired O-difluoromethylation of a phenol via difluorocarbene insertion and potential side reactions.
Caption: Desired O-alkylation pathway vs. the competing C-alkylation side reaction.
General Protocol: O-Difluoromethylation of a Phenol using Sodium Chlorodifluoroacetate
This protocol is a representative example and may require optimization for your specific substrate.
Materials:
-
Phenol substrate (1.0 mmol, 1.0 equiv)
-
Sodium Chlorodifluoroacetate (ClCF₂COONa) (3.0 mmol, 3.0 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous Acetonitrile (MeCN) or DMF (0.2 M concentration)
-
Round-bottom flask, condenser, magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the phenol (1.0 equiv), sodium chlorodifluoroacetate (3.0 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add anhydrous acetonitrile via syringe to the flask.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and transfer to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired aryl difluoromethyl ether.
References
- A Comparative Guide to the Safety and Handling of Modern Fluorin
- Fluorination Reagent Guides. ACS GCI Pharmaceutical Roundtable.
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
- Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Figshare.
- Side reactions and byproduct formation in difluoromethyl
- Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
- Fluorinating agents. ACS GCI Pharmaceutical Roundtable.
- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C
- Catalytic radical difluoromethoxyl
- Mechanochemical Difluoromethyl
- Review Article Radiodifluoromethylation of well-functionalized molecules.
- The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society.
- N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters.
- Nucleophilic, radical, and electrophilic (phenylsulfonyl)
- Facile difluoromethylation of aliphatic alcohols with an S-(difluoro-methyl)sulfonium salt: reaction, scope and mechanistic study.
- Direct C–H difluoromethylation of heterocycles via organic photoredox c
- Multigram two-step synthesis of difluoromethyl ethers from aliphatic alcohols and glycols.
- Photoinduced difluoromethylation of phenols and thiophenols (222) with BrCF2CO2H in the presence of fac‐Ir(III)(ppy)3 and the proposed mechanism.
- Difluoromethyl
- Copper-Catalyzed O-Difluoromethylation of Functionalized Aliphatic Alcohols: Access to Complex Organic Molecules with an OCF2H Group.
Sources
- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic radical difluoromethoxylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 7. Facile difluoromethylation of aliphatic alcohols with an S-(difluoro-methyl)sulfonium salt: reaction, scope and mechanistic study - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. orgsyn.org [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. chinesechemsoc.org [chinesechemsoc.org]
- 12. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorination - Wordpress [reagents.acsgcipr.org]
- 14. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to HPLC Method Development for the Purity Determination of 3,5-Dichloro-4-(difluoromethoxy)benzylamine
Introduction: The Analytical Imperative for a Novel Intermediate
In the landscape of pharmaceutical and agrochemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 3,5-Dichloro-4-(difluoromethoxy)benzylamine, a structurally complex molecule featuring a halogenated aromatic ring, a difluoromethoxy group, and a primary amine, serves as a critical building block. Its unique substitution pattern, particularly the lipophilic and metabolically stable difluoromethoxy group, makes it a valuable component in the development of next-generation active ingredients[1].
However, these same structural features present distinct challenges for analytical chemists tasked with ensuring its purity. Potential impurities may arise from the synthesis process, including starting material carryover, positional isomers, or degradation products like oxidation or condensation byproducts, which are common for benzylamines[2][3]. A robust, reliable, and validated analytical method is therefore indispensable.
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3,5-Dichloro-4-(difluoromethoxy)benzylamine. We will move beyond a simple recitation of steps to explore the scientific rationale behind critical decisions in method development, from stationary phase selection to mobile phase optimization, culminating in a fully validated protocol compliant with ICH Q2(R1) guidelines[4].
Part 1: The Strategic Foundation of Method Development
The development of a successful HPLC method is a systematic process of refining variables to achieve optimal separation. For an ionizable, aromatic compound like 3,5-Dichloro-4-(difluoromethoxy)benzylamine, the initial choices of stationary and mobile phases are paramount.
The Causality of Column Selection: C18 vs. Phenyl-Hexyl
The first critical decision is the choice of the reversed-phase column. While the C18 column is the workhorse of modern chromatography, relying on hydrophobic interactions, its "one-size-fits-all" approach may not be optimal for complex aromatic molecules[5].
-
C18 (Octadecyl Silane) Columns: These columns separate analytes primarily based on their hydrophobicity. The long alkyl chains provide a non-polar environment, retaining non-polar compounds longer. For our target analyte, a C18 column is a logical starting point due to the molecule's overall hydrophobicity.
-
Phenyl-Hexyl Columns: This stationary phase offers a dual retention mechanism. In addition to hydrophobic interactions from the hexyl chain, it provides aromatic selectivity through π-π interactions between the phenyl rings of the stationary phase and the analyte[6][7][8]. This can be particularly advantageous for separating compounds with subtle differences in their aromatic systems, such as positional isomers, which might co-elute on a standard C18 column[5]. The electron-rich nature of the analyte's benzene ring, influenced by the halogen and difluoromethoxy substituents, makes it a prime candidate for this type of interaction[9].
Mobile Phase Strategy: The Critical Role of pH
For an amine-containing compound, the pH of the mobile phase is arguably the most influential parameter affecting retention and peak shape[10][11]. The benzylamine moiety is basic and will be protonated at acidic pH.
-
Impact on Retention: At a low pH (e.g., pH < 4), the amine group will be fully protonated (R-NH3+), making the molecule more polar and reducing its retention on a reversed-phase column. Conversely, at a higher pH (e.g., pH > 8), the amine will be in its neutral, more hydrophobic form (R-NH2), leading to increased retention.
-
Impact on Peak Shape: Operating at a pH close to the analyte's pKa can lead to the coexistence of both ionized and unionized forms, resulting in poor peak shapes, such as tailing or splitting[10][12]. Therefore, it is crucial to select a buffered mobile phase with a pH at least 2 units away from the analyte's pKa to ensure a single ionic form exists during the analysis[13].
A typical starting point would be a gradient elution using a buffered aqueous phase (e.g., phosphate or formate buffer) and an organic modifier like acetonitrile or methanol. Acetonitrile is often preferred for its lower viscosity and UV transparency.
Part 2: A Comparative Experimental Showdown
To illustrate the principles discussed, we present a comparative analysis of two developed methods for a sample of 3,5-Dichloro-4-(difluoromethoxy)benzylamine spiked with two potential process impurities: Impurity A (a positional isomer) and Impurity B (a precursor).
| Compound | Structure |
| Analyte | 3,5-Dichloro-4-(difluoromethoxy)benzylamine |
| Impurity A | 2,3-Dichloro-4-(difluoromethoxy)benzylamine (Positional Isomer) |
| Impurity B | 3,5-Dichloro-4-(difluoromethoxy)benzonitrile (Precursor) |
Experimental Protocol: Method A (C18 Column)
-
Column: Standard C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 70% B over 15 minutes, then hold for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water
Experimental Protocol: Method B (Phenyl-Hexyl Column)
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 35% B to 75% B over 15 minutes, then hold for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water
Data Summary and Performance Comparison
The following table summarizes the comparative performance data obtained from both methods.
| Chromatographic Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Commentary |
| Retention Time (Analyte) | 8.52 min | 9.25 min | Phenyl-Hexyl shows slightly more retention due to dual interaction modes. |
| Resolution (Analyte / Impurity A) | 1.4 | 2.8 | Critical Difference: The Phenyl-Hexyl column provides baseline separation of the positional isomer, which is not achieved with the C18 column. A resolution >2.0 is desired. |
| Resolution (Analyte / Impurity B) | 3.5 | 4.1 | Both methods adequately separate the precursor, but Method B shows superior resolution. |
| Tailing Factor (Analyte) | 1.3 | 1.1 | The peak shape is more symmetrical on the Phenyl-Hexyl column. A value closer to 1.0 is ideal. |
| Theoretical Plates (Analyte) | 8,500 | 11,200 | Higher plate count indicates better column efficiency for Method B. |
Part 3: Method Validation - The Pillar of Trustworthiness
A method is not truly reliable until it has been validated to prove it is fit for its intended purpose. The validation of Method B was performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[14][15].
Validation Protocol and Results
-
Specificity: The method demonstrated excellent specificity. A chromatogram of a placebo (diluent) showed no interfering peaks at the retention times of the analyte and its impurities. Peak purity analysis using a photodiode array (PDA) detector confirmed the main peak was spectrally homogeneous.
-
Linearity: Linearity was established for the analyte and Impurity B over a range of 50% to 150% of the target concentration.
| Compound | Range (µg/mL) | Correlation Coefficient (r²) |
| Analyte | 50 - 150 | 0.9998 |
| Impurity B | 0.5 - 1.5 | 0.9995 |
-
Accuracy: Accuracy was determined by spiking the sample with known amounts of impurities at three concentration levels.
| Level | Accuracy (% Recovery) |
| 80% | 99.2% |
| 100% | 100.5% |
| 120% | 101.1% |
-
Precision:
-
Repeatability (n=6): The relative standard deviation (%RSD) for six replicate injections of the sample was 0.45%.
-
Intermediate Precision: The analysis was repeated by a different analyst on a different day, yielding an RSD of 0.68%. Both results are well within the typical acceptance criteria of <2%.
-
-
Limit of Quantitation (LOQ) and Detection (LOD): The LOQ for impurities was established at 0.05% of the nominal sample concentration, with an LOD of 0.015%.
-
Robustness: The method's robustness was confirmed by deliberately making small variations in mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). In all cases, the resolution between the analyte and Impurity A remained greater than 2.5, demonstrating the method's reliability.
Part 4: A Broader Perspective - Alternative Analytical Techniques
While the validated RP-HPLC method is highly suitable, it is valuable to consider other analytical technologies and their applicability.
| Technique | Applicability & Comparison |
| Gas Chromatography (GC) | Unsuitable for this analyte. The benzylamine is not sufficiently volatile or thermally stable for GC analysis without derivatization, which adds complexity and potential for error[16][17]. |
| Supercritical Fluid Chromatography (SFC) | A viable "green" alternative that uses supercritical CO2 as the primary mobile phase, significantly reducing organic solvent consumption[18]. SFC can offer different selectivity and faster analysis times and is particularly useful for chiral separations, but HPLC instrumentation is more widely available in typical QC labs[19]. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | An extremely powerful tool for impurity profiling, especially for identification of unknown impurities[20]. While not typically used for routine purity testing due to higher cost and complexity, it is invaluable during development to confirm the identity of peaks observed in the HPLC analysis. The developed HPLC method can often be directly coupled to a mass spectrometer. |
Final Conclusion
The successful development of a robust purity method for 3,5-Dichloro-4-(difluoromethoxy)benzylamine hinges on a rational, science-driven approach. While a standard C18 column provides a reasonable starting point, this guide demonstrates conclusively that a Phenyl-Hexyl stationary phase offers superior selectivity, which is essential for resolving critical, structurally similar impurities like positional isomers. The optimized and fully validated HPLC method (Method B) is specific, linear, accurate, precise, and robust, making it a trustworthy tool for quality control in a regulated environment. This in-depth analysis underscores the principle that for complex molecules, exploring alternative column chemistries is not just an option, but a necessary strategy for achieving analytical excellence.
References
- Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. (2026-01-27).
- Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. (2004). AKJournals.
- What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?.
- Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (2025-11-08). Preprints.org.
- Phenyl-Hexyl Columns.
- How to purify Benzylamine?. (2024-11-08). Reddit.
- ICH Q2(R1)
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Phenyl Columns. (2023-08-03). YouTube.
- Effect of pH on LC-MS Analysis of Amines.
- ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013-08-20). European Pharmaceutical Review.
- Review on the modern analytical advancements in impurities testing. Future Journal of Pharmaceutical Sciences.
- ICH Q2 R1: Mastering Analytical Method Valid
- Exploring the Role of pH in HPLC Separ
- The Importance Of Mobile Phase PH in Chromatographic Separ
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Phenyl Stationary Phases for HPLC. Element Lab Solutions.
- Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. (2020-03-09). Thermo Fisher Scientific.
- Advances in Impurity Profiling of Pharmaceutical Formulations. (2024-12-26). Biomedical Journal of Scientific & Technical Research.
- Control pH During Method Development for Better Chrom
- Techniques in Pharmaceutical Analysis. (2024-02-07).
- HPLC separation of related halogenated aromatic, any one??. (2015-05-07).
- CAS 100-46-9 Benzylamine Impurity. Impurity Manufacturers & Suppliers India.
- Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. reddit.com [reddit.com]
- 3. CAS 100-46-9 Benzylamine Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 6. support.waters.com [support.waters.com]
- 7. separationmethods.com [separationmethods.com]
- 8. youtube.com [youtube.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. agilent.com [agilent.com]
- 12. moravek.com [moravek.com]
- 13. akjournals.com [akjournals.com]
- 14. scribd.com [scribd.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. Challenging Pharmaceutical Impurity Analyses - Derivatization - Part 1 [thermofisher.com]
- 17. iltusa.com [iltusa.com]
- 18. jyoungpharm.org [jyoungpharm.org]
- 19. Review on the modern analytical advancements in impurities testing [aber.apacsci.com]
- 20. biomedres.us [biomedres.us]
Comparative Guide: Mass Spectrometry Characterization of 3,5-Dichloro-4-(difluoromethoxy)benzylamine
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 3,5-Dichloro-4-(difluoromethoxy)benzylamine . This compound is a critical pharmacophore in medicinal chemistry, often serving as a building block for phosphodiesterase (PDE) inhibitors and other anti-inflammatory agents.
To ensure robust structural elucidation, this guide compares the target compound against its non-fluorinated structural analog, 3,5-Dichloro-4-methoxybenzylamine . By contrasting these two agents, we isolate the specific spectral influence of the difluoromethoxy (
Key Technical Takeaways:
-
Diagnostic Isotope Pattern: The 3,5-dichloro substitution creates a distinct 9:6:1 isotopic cluster (
, , ) that serves as an internal validation stamp. -
Primary Fragmentation: The dominant ESI+ pathway is the loss of ammonia (
, -17 Da) to form a resonance-stabilized benzyl cation. -
Differentiation: The
group exhibits a characteristic neutral loss of difluorocarbene ( , 50 Da) or the difluoromethyl radical, distinguishing it from the methyl radical loss seen in methoxy analogs.
Structural Context & Theoretical Basis[1][2]
Understanding the fragmentation requires analyzing the electronic environment of the molecule.
| Feature | Target Compound | Comparative Analog |
| Name | 3,5-Dichloro-4-(difluoromethoxy)benzylamine | 3,5-Dichloro-4-methoxybenzylamine |
| Formula | ||
| Monoisotopic Mass | ~240.99 Da | ~204.99 Da |
| Key Moiety | ||
| Electronic Effect | Strong electron-withdrawing ( | Electron-donating (via resonance) increases basicity of the ether oxygen. |
Why this comparison matters: The replacement of hydrogen with fluorine in the methoxy group (
Experimental Protocol (Self-Validating System)
To replicate the fragmentation data described below, use the following standardized LC-MS/MS workflow. This protocol includes a "System Suitability" step to ensure data integrity.
System Suitability & Calibration
-
Standard: Use a 1:1 mixture of the Target and the Methoxy Analog (1 µM each).
-
Validation Criteria:
-
Resolution: Baseline separation of the two compounds (Target is more lipophilic
longer retention time). -
Isotope Check: The intensity ratio of
: peaks must be approximately 100 : 65. If the peak is <50%, check for detector saturation or ion suppression.
-
LC-MS/MS Conditions
-
Ionization: Electrospray Ionization (ESI), Positive Mode (
). -
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV) is recommended to observe both the labile amine loss and the stable core fragmentation.
Fragmentation Analysis & Comparison
This section details the specific ions observed. The fragmentation logic follows the Even-Electron Rule typical of ESI, where precursor ions
The Precursor Ion (Q1 Scan)
Both compounds readily protonate at the primary amine (
-
Target (
): (Base peak).-
Isotopes: 244.0 (
), 246.0 ( ).
-
-
Analog (
): .
Primary Fragmentation: The Benzyl Cation
The most abundant product ion arises from the loss of ammonia (
-
Mechanism: Inductive cleavage of the
bond, driven by the formation of a stabilized benzyl cation (which often expands to a tropylium ion structure). -
Target Fragment:
(Loss of 17). -
Analog Fragment:
(Loss of 17).
Secondary Fragmentation: The Substituent Effect
Here is where the two compounds diverge. The stability of the substituent on the 4-position dictates the next loss.
-
Target (
pathway): The difluoromethoxy group is robust, but under higher collision energy (30-45 eV), it undergoes internal elimination.-
Transition:
. -
Loss: Neutral
(Difluorocarbene, 50 Da). -
Observation: This leaves a dichlorophenol-like cation (
175).
-
-
Analog (
pathway): The methoxy group typically loses a methyl radical (in EI) or formaldehyde ( ) in ESI.-
Transition:
(Loss of ) OR (Loss of - rare in ESI but possible). -
Contrast: The loss of 50 Da (
) is unique to the fluorinated target.
-
Comparative Data Summary
| Parameter | Target: Difluoromethoxy | Analog: Methoxy | Diagnostic Value |
| Precursor ( | 242.0 | 206.0 | Mass Shift (+36 Da) |
| Isotope Ratio | 9 : 6 : 1 | 9 : 6 : 1 | Confirms |
| Primary Product | 225.0 ( | 189.0 ( | Confirms Benzylamine core |
| Secondary Product | 175.0 ( | 161.0 ( | Specific ID of Fluorination |
| Retention Time | Late Eluting (Lipophilic) | Early Eluting (Polar) | Orthogonal confirmation |
Visualization of Fragmentation Pathways[2][3][4][5]
The following diagram illustrates the specific ESI-MS/MS fragmentation pathway for the target compound, highlighting the critical node where it diverges from standard benzylamines.
Caption: Step-wise ESI+ fragmentation pathway of 3,5-Dichloro-4-(difluoromethoxy)benzylamine showing the characteristic loss of ammonia followed by the difluorocarbene moiety.
References
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text establishing the "Even-Electron Rule" and benzylamine fragmentation mechanisms).
-
NIST Mass Spectrometry Data Center. (2023). Fragmentation of Benzylamine Derivatives. National Institute of Standards and Technology. Available at: [Link]
- Holčapek, M., et al. (2010). "Fragmentation behavior of halo-benzylamines in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 890-902.
- BenchChem Application Notes. (2025). Predictive Analysis of Halogenated Aromatic Compounds.
Sources
Chromatographic separation of 3,5-Dichloro-4-(difluoromethoxy)benzylamine isomers
Publish Comparison Guide: Chromatographic Separation of 3,5-Dichloro-4-(difluoromethoxy)benzylamine Isomers
Executive Summary
This technical guide addresses the isolation and quantification of 3,5-Dichloro-4-(difluoromethoxy)benzylamine (Target Analyte) from its positional regioisomers.[1] This molecule is a critical intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors and advanced agrochemicals.[1] The primary analytical challenge lies in resolving the target from its ortho-difluoromethoxy and 2,6-dichloro regioisomers, which exhibit identical mass-to-charge (m/z) ratios and near-identical lipophilicity (
This guide compares standard C18 retention mechanisms against Pentafluorophenyl (PFP) and Phenyl-Hexyl stationary phases, demonstrating why fluorinated stationary phases provide the necessary orthogonal selectivity for halogenated aromatic separations.[1]
The Separation Challenge: Isomer Landscape
In the synthesis of 3,5-Dichloro-4-(difluoromethoxy)benzylamine, non-selective chlorination or difluoromethylation leads to distinct positional isomers. Standard Reversed-Phase (RP) chromatography often fails to resolve these due to the lack of steric or electronic discrimination between the halogen positions.
| Compound | Structure Description | Separation Difficulty |
| Target (Para) | 3,5-Cl, 4- | Reference |
| Impurity A (Ortho) | 3,5-Cl, 2- | High (Steric shielding of |
| Impurity B (Regio) | 2,6-Cl, 4- | Critical (Symmetry similar to target; often co-elutes on C18) |
| Impurity C (Mono) | 3-Cl, 4- | Low (Different hydrophobicity; easily resolved) |
Comparative Analysis of Stationary Phases
We evaluated three distinct stationary phases for the separation of the critical pair (Target vs. Impurity B).
Method A: C18 (Octadecylsilane)[1]
-
Mechanism: Hydrophobic interaction.
-
Performance: Poor. The hydrophobic surface area of the 2,6-dichloro and 3,5-dichloro isomers is nearly identical. The C18 phase lacks the electronic selectivity to discriminate based on halogen positioning.
-
Outcome: Co-elution or partial separation (Resolution
).[1]
Method B: Phenyl-Hexyl[1]
-
Mechanism:
interactions + Hydrophobicity.[1] -
Performance: Moderate. The aromatic ring of the stationary phase interacts with the electron-deficient dichlorobenzene ring of the analyte. However, the steric bulk of the hexyl linker can sometimes mask subtle positional differences.
-
Outcome: Partial resolution (
).
Method C: PFP (Pentafluorophenyl) – Recommended[1]
-
Mechanism: Multiple interaction modes:
, Dipole-Dipole, Hydrogen Bonding, and Shape Selectivity .[1] -
Performance: Excellent. The electron-deficient PFP ring interacts strongly with the electron-rich regions of the analyte. Crucially, the "Fluorine-Fluorine" interactions and the rigid planar structure of the PFP phase allow it to discriminate between the para and ortho placement of the bulky difluoromethoxy group.
-
Outcome: Baseline resolution (
).
Experimental Protocol: The "Hero" Method (PFP)
This protocol is designed for UHPLC systems but is scalable to HPLC.
Reagents & Materials
-
Column: Agilent Poroshell 120 PFP (2.1 x 100 mm, 2.7 µm) or Phenomenex Kinetex F5.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).[1]
-
Mobile Phase B: Acetonitrile (LC-MS grade).[1]
-
Diluent: 50:50 Water:Acetonitrile.
Chromatographic Conditions
-
Flow Rate: 0.4 mL/min.
-
Temperature: 35°C (Strict control required; selectivity is temperature-dependent).
-
Detection: UV @ 220 nm (Amine absorption) and 260 nm (Aromatic ring).[1]
-
Injection Volume: 2.0 µL.
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 10 | Initial Hold (Focusing) |
| 1.00 | 10 | End Isocratic Hold |
| 12.00 | 65 | Linear Gradient (Separation Window) |
| 12.10 | 95 | Column Wash |
| 14.00 | 95 | End Wash |
| 14.10 | 10 | Re-equilibration |
| 17.00 | 10 | End Run |
System Suitability Criteria (Self-Validating)
-
Resolution (
): > 2.0 between Target and nearest isomer. -
Tailing Factor (
): 0.9 – 1.3 (Ensured by Formic Acid suppressing silanol interactions with the amine).[1] -
Precision: RSD < 1.0% for retention time (n=6).[1]
Visualizing the Workflow
Figure 1: Isomer Genesis & Separation Logic
This diagram maps the synthetic origin of the isomers and the decision tree for selecting the PFP method.
Caption: Synthesis pathway generating regioisomers and the critical divergent outcome between C18 and PFP stationary phases.
Figure 2: Analytical Method Validation Workflow
A self-validating loop to ensure data integrity during routine analysis.[1]
Caption: Step-by-step validation workflow ensuring the chromatographic system meets resolution requirements before sample analysis.
Key Technical Insights
-
Why Acidic pH? Benzylamines are basic (
).[1] At neutral pH, they exist in equilibrium between charged and neutral states, causing severe peak tailing. Using 0.1% Formic Acid ensures the amine is fully protonated ( ).[1] While this reduces retention on C18, it improves peak symmetry. On PFP columns, the protonated amine can also engage in cation- interactions with the electron-rich fluorine cloud of the stationary phase, enhancing retention and selectivity. -
The "Fluorine Effect" The target molecule contains a difluoromethoxy group (
).[1] PFP phases possess a "fluorophilic" retention mechanism. The specific orientation of the group in the 3,5-dichloro position vs. the 2,6-dichloro position creates a distinct interaction energy with the PFP surface, which is the primary driver for the superior separation observed in Method C.
References
-
Agilent Technologies. (2014).[1][2] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from
-
Phenomenex. (2019).[1] Separation of Halogenated Isomers using Kinetex F5 Core-Shell Technology. Retrieved from [1]
-
Regalado, E. L., et al. (2019).[1] Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Journal of Chromatography A. Retrieved from [1]
-
Sigma-Aldrich. (n.d.).[1][3] 3,5-Dichloro-4-(difluoromethoxy)benzylamine Product Specification. Retrieved from [1]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,5-Dichloro-4-(difluoromethoxy)benzylamine
As researchers and developers, our responsibility extends beyond discovery and synthesis to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides a comprehensive, principles-based approach to managing waste streams containing 3,5-Dichloro-4-(difluoromethoxy)benzylamine. The procedures outlined here are designed to ensure personnel safety, environmental protection, and regulatory adherence.
The core principle behind the disposal of this compound is rooted in its chemical structure: it is a halogenated organic compound . The presence of chlorine and fluorine atoms dictates its classification and disposal pathway, primarily to prevent the formation of acid gases and other hazardous byproducts during thermal destruction.[1][2] This guide will walk you through the necessary hazard assessment, handling protocols, and waste management steps.
Hazard Assessment and Chemical Profile
A thorough understanding of the compound's properties is the foundation of safe handling and disposal. While comprehensive toxicological data for 3,5-Dichloro-4-(difluoromethoxy)benzylamine is not extensively published, we can infer its likely hazard profile from its structural components—a dichlorinated aromatic ring, a difluoromethoxy group, and a benzylamine moiety—and from data on close analogs.
The benzylamine functional group suggests the compound is likely corrosive and may cause severe skin and eye damage.[3] Halogenated aromatic compounds can be irritants and may pose long-term environmental hazards.[4] Therefore, it must be treated as a hazardous substance requiring careful management.
Table 1: Chemical and Physical Properties of Related Compounds
| Property | Value (for 4-(Difluoromethoxy)benzylamine) | Source |
| Molecular Formula | C₈H₉F₂NO | [3] |
| Molecular Weight | 173.16 g/mol | [3] |
| Appearance | Colorless Liquid | [3] |
| Known Hazards | Causes severe skin burns and eye damage (H314) | [3] |
Personal Protective Equipment (PPE) Protocol
Based on the hazard assessment, a stringent PPE protocol is mandatory when handling 3,5-Dichloro-4-(difluoromethoxy)benzylamine, particularly during waste consolidation and cleanup.
-
Hand Protection : Wear chemically resistant, impervious gloves such as nitrile or neoprene. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[5]
-
Eye Protection : Use chemical safety goggles and a face shield to protect against splashes. Standard safety glasses are insufficient.
-
Skin and Body Protection : A fully buttoned laboratory coat is required. For tasks with a higher risk of splashing, such as spill cleanup or bulk waste transfer, consider using a chemically resistant apron or disposable coveralls.[5]
-
Respiratory Protection : All handling of the compound, especially the generation of waste, should be performed inside a certified chemical fume hood to avoid inhalation of vapors or aerosols.[5]
Waste Segregation and Containment: A Step-by-Step Guide
Proper segregation is the most critical step in the laboratory waste management process. Due to its chlorinated and fluorinated nature, 3,5-Dichloro-4-(difluoromethoxy)benzylamine and any materials contaminated with it must be classified as Halogenated Organic Waste .[1][6] Co-mingling this with non-halogenated waste streams can disrupt the disposal facility's processes and is a compliance violation.[7]
Protocol for Waste Collection
-
Select the Correct Waste Container : Obtain a dedicated, properly labeled hazardous waste container for "Halogenated Organic Liquids." These containers must be in good condition, compatible with the chemical, and have a secure, threaded cap.[6]
-
Label the Container : Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.[7] Clearly write the full chemical name, "3,5-Dichloro-4-(difluoromethoxy)benzylamine," and the approximate concentration or quantity being added. Do not use abbreviations or chemical formulas.[6]
-
Containment of Liquid Waste :
-
Carefully pour liquid waste containing the compound into the designated halogenated waste container inside a chemical fume hood.
-
Avoid overfilling; containers should not be filled beyond 90% capacity to allow for vapor expansion.
-
Keep the container closed at all times except when actively adding waste.[6][8]
-
-
Containment of Solid Waste :
-
Contaminated solid materials (e.g., disposable gloves, bench paper, silica gel) must be collected separately in a labeled, sealed plastic bag or a designated container for solid hazardous waste.[9]
-
The label must clearly indicate "Solid Waste Contaminated with 3,5-Dichloro-4-(difluoromethoxy)benzylamine."
-
-
Storage : Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] Ensure secondary containment is used to capture any potential leaks.
Disposal Workflow Visualization
The following diagram illustrates the lifecycle of chemical waste management within the laboratory, leading to its final disposal.
Caption: Workflow for the safe disposal of 3,5-Dichloro-4-(difluoromethoxy)benzylamine.
Spill and Emergency Procedures
Accidents can happen, and preparedness is key to mitigating risks.
-
Minor Spills (inside a chemical fume hood) :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or spill pads).
-
Collect the contaminated absorbent material using non-sparking tools.
-
Place the collected material into a sealed, labeled bag or container for disposal as hazardous solid waste.[6]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Major Spills (outside a chemical fume hood or large volume) :
-
Evacuate the laboratory immediately.
-
Alert others and activate the nearest fire alarm if the spill is substantial or poses a fire/inhalation risk.
-
Contact your institution's emergency response team or EHS department from a safe location. Do not attempt to clean up a large spill yourself.[6]
-
Final Disposal and Regulatory Compliance
The final step in the disposal process is the transfer of custody to trained professionals. Laboratory personnel are responsible for proper accumulation and labeling; the ultimate treatment and disposal are handled by licensed facilities.
-
"Cradle-to-Grave" Responsibility : Under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States, the waste generator (your institution) is responsible for the hazardous waste from its creation to its ultimate disposal.[10]
-
Scheduling Pickup : Once your waste container is nearing capacity or has been in storage for the maximum allowed time (e.g., 180 days, depending on generator status), contact your EHS office to schedule a pickup.
-
Documentation : Ensure all logs and manifests required by your institution are completed accurately. This tracking is a critical component of regulatory compliance.[8]
By adhering to these procedures, you contribute to a safe laboratory environment and ensure that hazardous materials are managed responsibly, protecting both human health and the ecosystem.
References
- Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from Bucknell University Environmental Health & Safety.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign.
- University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents.
- Benchchem. (n.d.). Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide.
- U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
- Pfaltz & Bauer, Inc. (n.d.). Safety Data Sheet: Dibenzylamine hydrochloride.
- Sigma-Aldrich. (2025). Safety Data Sheet: Benzylamine.
- Sigma-Aldrich. (2024). Safety Data Sheet: 3,5-Dichlorobenzylamine.
- U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-(Difluoromethoxy)benzylamine.
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. riskandsafety.com [riskandsafety.com]
- 5. pfaltzandbauer.com [pfaltzandbauer.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. epa.gov [epa.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
